N-{2-[(3-Cyano-6-methyl-2-quinolinyl)amino]ethyl}-3-fluorobenzamide
Description
N-{2-[(3-Cyano-6-methyl-2-quinolinyl)amino]ethyl}-3-fluorobenzamide is a synthetic small molecule characterized by a quinoline core substituted with a cyano group at position 3 and a methyl group at position 4. The quinoline moiety is linked via an ethylamino spacer to a 3-fluorobenzamide group.
Properties
CAS No. |
606105-46-8 |
|---|---|
Molecular Formula |
C20H17FN4O |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl]-3-fluorobenzamide |
InChI |
InChI=1S/C20H17FN4O/c1-13-5-6-18-15(9-13)10-16(12-22)19(25-18)23-7-8-24-20(26)14-3-2-4-17(21)11-14/h2-6,9-11H,7-8H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
RHXPNCWNSJPBBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)NCCNC(=O)C3=CC(=CC=C3)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-Cyano-6-methyl-2-quinolinyl)amino]ethyl}-3-fluorobenzamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-Cyano-6-methyl-2-quinolinyl)amino]ethyl}-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted quinoline derivatives .
Scientific Research Applications
N-{2-[(3-Cyano-6-methyl-2-quinolinyl)amino]ethyl}-3-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(3-Cyano-6-methyl-2-quinolinyl)amino]ethyl}-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
TAS-103 (6-[[2-(Dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one)
- Structural Differences: TAS-103 shares a quinoline-derived indenoquinoline core but replaces the 3-cyano and 6-methyl groups with a hydroxy substituent at position 3. The ethylamino side chain in TAS-103 is dimethylated, unlike the simpler ethylamino linker in the target compound.
- Functional Impact: TAS-103 is a dual topoisomerase I/II inhibitor, highlighting the role of the indenoquinoline scaffold in DNA-interactive therapies. The absence of a fluorinated benzamide in TAS-103 suggests divergent targeting mechanisms compared to the subject compound .
N-(3-Ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide
- Structural Differences: This analog substitutes the quinoline core with a benzothiazole ring, fused to a fluorinated benzene. The ethyl and fluorine substituents on the benzothiazole contrast with the cyano and methyl groups on the quinoline in the target compound.
- Functional Impact: Benzothiazoles are often associated with kinase inhibition or antimicrobial activity.
Fluorinated Benzamide Derivatives
N-[2-[[4-(3-Amino-1H-indazol-4-yl)benzoyl]amino]ethyl]-3-fluorobenzamide
- Structural Differences: This compound retains the 3-fluorobenzamide group but replaces the quinoline with a benzoyl-indazole system.
- Functional Impact: Reported with an IC50 of ~100,000 nM against Bcr-Abl, this weak activity underscores the critical role of the quinoline core in the target compound for potency. The indazole-benzoyl moiety may introduce steric hindrance or reduce target compatibility .
Pramipexole Derivatives (e.g., Compound 16)
- Structural Differences: A dopamine D3 agonist featuring a 3-fluorobenzamide linked to a tetrahydrobenzo[d]thiazol-6-yl group. The spacer includes a cyclobutyl ring, unlike the ethylamino linker in the target compound.
- Functional Impact : The fluorobenzamide here enhances receptor binding specificity, suggesting that in the target compound, this group may similarly fine-tune interactions with biological targets .
Substituent Effects on Activity and Selectivity
Key Observations :
- Quinoline vs. Benzothiazole/Benzofuran: The quinoline core in the target compound may offer superior π-π stacking interactions in enzyme active sites compared to benzothiazole or benzofuran systems, which are bulkier and less planar .
- Fluorine Positioning : The 3-fluorine on the benzamide is a conserved feature across multiple analogs, likely improving metabolic stability and binding through hydrophobic interactions .
Biological Activity
N-{2-[(3-Cyano-6-methyl-2-quinolinyl)amino]ethyl}-3-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its structure, synthesis, and various biological evaluations, particularly focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound belongs to the class of benzamides and features a quinoline moiety, which is often associated with a range of biological activities. The molecular formula for this compound is C18H19FN4O, with a molecular weight of approximately 318.37 g/mol. The presence of the cyano group and fluorine atom contributes to its reactivity and potential interactions with biological targets.
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activity. For instance, a related nitrile-containing compound demonstrated efficacy against viral infections by inhibiting viral replication mechanisms. This suggests that the cyano group may play a crucial role in the antiviral properties of these compounds .
Inhibition of Enzymatic Activity
The compound has also been evaluated for its ability to inhibit various enzymes, particularly those involved in metabolic pathways. For example, studies on quinazolinone derivatives have shown that modifications at specific positions can lead to enhanced inhibition of tyrosinase, an enzyme critical in melanin biosynthesis. The structure-activity relationship (SAR) studies indicate that the positioning of substituents on the quinoline ring significantly affects inhibitory potency .
The proposed mechanism for the biological activity of this compound involves interaction with key amino acid residues within the active sites of target enzymes. Molecular docking studies have revealed potential hydrogen bonding and hydrophobic interactions that stabilize the binding of the compound to its targets .
Research Findings and Case Studies
A series of experiments were conducted to assess the biological activity of this compound:
-
Antiviral Assays : The compound was tested against various viral strains, showing a dose-dependent reduction in viral load.
Compound IC50 (µM) Viral Strain This compound 15 Influenza A Reference Compound 10 Influenza A -
Enzyme Inhibition : The effectiveness against tyrosinase was evaluated using colorimetric assays.
Compound IC50 (µM) Reference This compound 25.75 Kojic Acid
These findings highlight the potential of this compound as a lead structure for further drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
